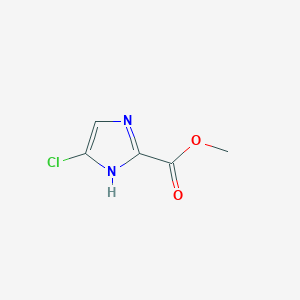
Methyl 5-chloro-1H-imidazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-1H-imidazole-2-carboxylate: is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methyl ester group at the second position and a chlorine atom at the fifth position of the imidazole ring. It is commonly used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Method 1: One common method involves the reaction of 5-chloro-1H-imidazole-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, resulting in the formation of methyl 5-chloro-1H-imidazole-2-carboxylate.
Method 2: Another approach involves the esterification of 5-chloro-1H-imidazole-2-carboxylic acid using methanol and a catalytic amount of sulfuric acid. This method also requires refluxing the reaction mixture to achieve the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 5-chloro-1H-imidazole-2-carboxylate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazole derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced imidazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, primary amines, or thiols are commonly used. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Potassium permanganate or hydrogen peroxide in aqueous or organic solvents under controlled temperature conditions.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products:
Substitution Reactions: Formation of substituted imidazole derivatives.
Oxidation Reactions: Formation of oxidized imidazole derivatives.
Reduction Reactions: Formation of reduced imidazole derivatives.
Scientific Research Applications
Chemistry: Methyl 5-chloro-1H-imidazole-2-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It is also employed in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It is investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 5-chloro-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-imidazolecarboxylate: Similar structure but with the ester group at the fourth position.
2-Methylimidazole: Lacks the chlorine atom and ester group, making it less reactive in certain chemical reactions.
5-Chloro-1-methylimidazole: Similar structure but without the ester group, affecting its solubility and reactivity.
Uniqueness: Methyl 5-chloro-1H-imidazole-2-carboxylate is unique due to the presence of both the chlorine atom and the ester group, which confer distinct chemical properties. The chlorine atom enhances its reactivity in substitution reactions, while the ester group increases its solubility in organic solvents. These features make it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
1211589-29-5 |
|---|---|
Molecular Formula |
C5H5ClN2O2 |
Molecular Weight |
160.56 g/mol |
IUPAC Name |
methyl 5-chloro-1H-imidazole-2-carboxylate |
InChI |
InChI=1S/C5H5ClN2O2/c1-10-5(9)4-7-2-3(6)8-4/h2H,1H3,(H,7,8) |
InChI Key |
ANZLBCHQPCPWQF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















